BenchChemオンラインストアへようこそ!

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound is a privileged 1,3,4-thiadiazole-2-carboxamide scaffold with an optimized n-butylthio chain, delivering XLogP3 3.4, TPSA 127 Ų, and zero Lipinski violations. It is the optimal mid-length reference for fragment-to-lead campaigns and systematic alkyl-chain SAR studies. Ideal for high-throughput, intracellular-target phenotypic antibacterial screens relying on balanced permeability and physicochemical space.

Molecular Formula C14H15N3O3S2
Molecular Weight 337.41
CAS No. 477213-97-1
Cat. No. B2554205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS477213-97-1
Molecular FormulaC14H15N3O3S2
Molecular Weight337.41
Structural Identifiers
SMILESCCCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H15N3O3S2/c1-2-3-6-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(7-9)20-8-19-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,16,18)
InChIKeyDEJNNAOFXTVMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 477213-97-1): Structural Identity, Computed Properties, and Sourcing Baseline


N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 477213-97-1; molecular formula C14H15N3O3S2; MW 337.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class. Its structure features a linear n-butylthio substituent at the 5-position of the thiadiazole ring and a benzo[d][1,3]dioxole-5-carboxamide moiety at the 2-position. Computed physicochemical parameters include an XLogP3 of 3.4, a topological polar surface area (TPSA) of 127 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 [1]. The compound is primarily distributed as a research chemical through screening library vendors, with a typical catalog purity specification of ≥95% .

Why N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Readily Interchanged with Other 5-Alkylthio-1,3,4-Thiadiazole-2-Carboxamides


Within the 5-(alkylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide series, the alkylthio chain length, linearity, and branching state directly modulate lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and steric occupancy [1]. Substituting the n-butylthio group with a shorter-chain analog (e.g., methylthio or ethylthio) reduces logP by approximately 0.8–1.2 units, altering membrane partitioning behavior, while replacement with a branched isomer (e.g., sec-butylthio) preserves nominal logP but introduces a different steric topology that can shift target-binding geometries [1]. Generic substitution without explicit comparative pharmacological data therefore risks unpredictable changes in permeability, target engagement, and off-target profiles, even when molecular formula and molecular weight remain identical.

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Quantitative Comparator-Based Differentiation Evidence


Lipophilicity (XLogP3) Benchmarking Against Shorter-Chain 5-Alkylthio Analogs

The n-butylthio compound (XLogP3 = 3.4) lies within the optimal Lipinski logP range (≤5) and provides a 0.8–1.2 unit increase in computed lipophilicity relative to shorter-chain methylthio (XLogP3 ≈ 2.2) and ethylthio (XLogP3 ≈ 2.6) analogs [1]. Elevated logP within the 1–5 window is associated with improved passive membrane permeability, a critical determinant for intracellular target access in cell-based assays [1].

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility Relative to Shorter-Chain and Branched Analogs

The target compound possesses 6 rotatable bonds, versus 3–5 for shorter-chain or branched 5-alkylthio comparators [1]. The linear n-butylthio chain introduces two additional freely rotating C–C bonds relative to the ethylthio analog (4 rotatable bonds), permitting a wider conformational ensemble in solution and potentially enabling induced-fit binding modes not accessible to more rigid or shorter-chain analogs [1]. Increased flexibility can also influence entropic penalties upon binding, with SAR studies on 1,3,4-thiadiazole derivatives indicating that optimal activity often correlates with intermediate chain length (C3–C5) [2].

Conformational flexibility Entropic penalty Target binding

Class-Level Antimicrobial Activity Inference from Structurally Proximate 5-(Butylthio)-1,3,4-Thiadiazole Derivatives

A structurally related 5-(butylthio)-1,3,4-thiadiazole derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl)amino)-4-oxobutanoic acid (BuTD-COOH), when conjugated to chitosan (BuTD-CH), demonstrated antimicrobial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) pathogens with MIC values of 25–50 µg/mL, significantly lower than unmodified chitosan [1]. While this data is for a chitosan conjugate rather than the free carboxamide, it establishes that the 5-(butylthio)-1,3,4-thiadiazole pharmacophore retains bioactivity and that the butylthio substitution pattern is compatible with antimicrobial target engagement. Shorter-chain alkylthio derivatives in related 1,3,4-thiadiazole-2-carboxamide series showed variable antibacterial activity that was highly dependent on S-alkyl chain length [2].

Antimicrobial activity Minimum inhibitory concentration Structure-activity relationship

Drug-Likeness and Lead-Likeness Compliance Profile Relative to 5-Arylthio and 5-Benzylthio Congeners

The target compound (MW 337.4; XLogP3 3.4; HBD 1; HBA 7; TPSA 127 Ų) passes all Lipinski Rule of Five filters with zero violations and complies with the Rule of Three (RO3) fragment-lead-likeness criteria [1]. In contrast, the 5-benzylthio analog (MW ~385; XLogP3 estimated >4.0) introduces an additional aromatic ring that increases molecular weight, logP, and potential for π-stacking-mediated off-target interactions [1]. For fragment-based screening or lead optimization programs where physicochemical property space is tightly constrained, the n-butylthio derivative offers a more balanced MW/logP profile while retaining sufficient lipophilicity for membrane penetration.

Drug-likeness Lipinski Rule of Five Lead-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Distinction from 5-Substituted Phenylthio Analogs

The TPSA of the target compound (127 Ų) is dominated by the carboxamide, dioxole oxygen atoms, and thiadiazole nitrogen/sulfur atoms [1]. This TPSA value falls within the 60–140 Ų range associated with favorable oral absorption and below the 140 Ų threshold commonly cited for blood-brain barrier penetration. Replacing the butylthio group with a 5-aryl or 5-heteroaryl substituent (e.g., 2-methoxyphenyl, 4-fluorophenyl) would add additional polarizable surface area, potentially elevating TPSA above 140 Ų and reducing CNS penetration potential, while introducing aryl-specific metabolic liabilities [1].

Polar surface area Blood-brain barrier penetration Oral bioavailability

Commercial Purity and Characterization Assurance for Reproducible Screening Outcomes

The target compound is commercially available with a standardized purity of ≥95% (HPLC) from multiple vendors, with catalog specifications including molecular formula confirmation (C14H15N3O3S2) and InChIKey (DEJNNAOFXTVMDI-UHFFFAOYSA-N) . This level of characterization supports direct use in biochemical and cell-based assays without the need for re-purification, reducing procurement-to-assay turnaround time relative to custom-synthesized analogs that may lack batch-certified purity data.

Purity specification Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Based on Quantitative Differentiators


Cell-Based Antibacterial Screening Campaigns Requiring Balanced Lipophilicity and Membrane Penetration

The compound's XLogP3 of 3.4, combined with zero Lipinski violations and a TPSA of 127 Ų [1], makes it suitable for phenotypic antibacterial screens where intracellular target access is required. Class-level data from the butylthio-thiadiazole chitosan conjugate demonstrate antimicrobial activity with MIC values of 25–50 µg/mL against both Gram-positive and Gram-negative species [2]. Users prioritizing membrane-permeable, non-arylthio scaffolds should select this compound over shorter-chain (lower permeability) or arylthio (higher TPSA, metabolic risk) analogs.

Structure-Activity Relationship (SAR) Studies Exploring Alkylthio Chain Length Optimization

With 6 rotatable bonds and a linear C4 alkylthio chain, this compound serves as the optimal mid-length reference point in a homologous series spanning methylthio (3 rotatable bonds) to hexylthio (8 rotatable bonds) [1]. Conformational flexibility and logP differences relative to shorter-chain analogs (ΔXLogP3 = +0.8 to +1.2) [1] permit systematic mapping of chain-length effects on potency, selectivity, and physicochemical property trends. The branched sec-butylthio isomer (CAS 477215-47-7) can serve as a direct comparator to isolate linear-vs-branched topology effects at constant MW .

Fragment-Elaboration and Lead-Optimization Programs Operating Under Strict Physicochemical Filters

The compound's compliance with both Lipinski Rule of Five (0 violations) and Rule of Three fragment-lead-likeness criteria [1] recommends it as a privileged starting point for fragment-to-lead campaigns. Its MW (337.4) and TPSA (127 Ų) fall within lead-like space, avoiding the property inflation observed with benzylthio (MW ~385, XLogP3 >4.0) or 5-arylthio congeners [1]. Procurement for high-throughput screening libraries can prioritize this compound where MW <350 and logP <4 are strict selection criteria.

Method Development and Assay Validation Requiring High-Purity, Identity-Verified Reference Material

With a documented purity specification of ≥95% (HPLC) and a unique InChIKey (DEJNNAOFXTVMDI-UHFFFAOYSA-N) [1][2], this compound is suitable as a reference standard for LC-MS method development, quantitative bioanalytical assay calibration, or pharmacological assay quality control. The benzodioxole chromophore also provides UV-detectable signal for HPLC-based purity monitoring, a practical advantage for analytical chemistry workflows.

Quote Request

Request a Quote for N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.